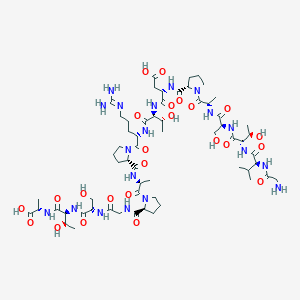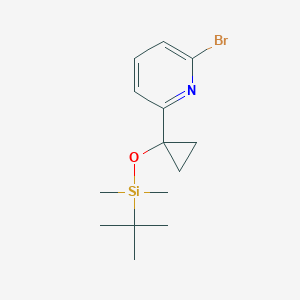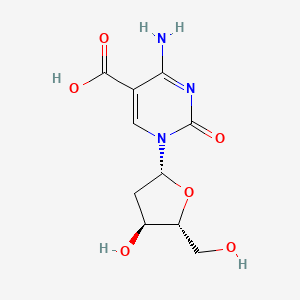![molecular formula C15H17BrF3NO2 B13905428 5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromospiro[1,2-dihydroindene-3,4’-piperidine];2,2,2-trifluoroacetic acid is a complex organic compound that features a brominated spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[1,2-dihydroindene-3,4’-piperidine];2,2,2-trifluoroacetic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the bromination of a suitable indene precursor, followed by cyclization with a piperidine derivative. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromospiro[1,2-dihydroindene-3,4’-piperidine];2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated spirocyclic compound.
Scientific Research Applications
5-Bromospiro[1,2-dihydroindene-3,4’-piperidine];2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromospiro[1,2-dihydroindene-3,4’-piperidine];2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The bromine atom and trifluoroacetic acid moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromospiro[1,2-dihydroindene-3,5’-pyrrolidine]
- tert-Butyl 5-bromospiro[1,2-dihydroindene-3,4’-piperidine]-1’-carboxylate
Uniqueness
5-Bromospiro[1,2-dihydroindene-3,4’-piperidine];2,2,2-trifluoroacetic acid is unique due to its specific spirocyclic structure and the presence of both bromine and trifluoroacetic acid moieties. These features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H17BrF3NO2 |
|---|---|
Molecular Weight |
380.20 g/mol |
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H16BrN.C2HF3O2/c14-11-2-1-10-3-4-13(12(10)9-11)5-7-15-8-6-13;3-2(4,5)1(6)7/h1-2,9,15H,3-8H2;(H,6,7) |
InChI Key |
CBSYVUGLCNESAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)C3=C1C=CC(=C3)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)
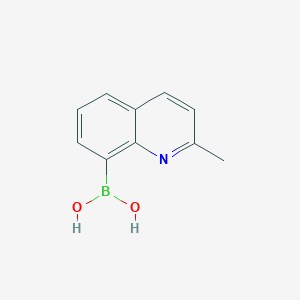
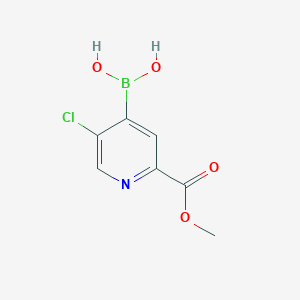
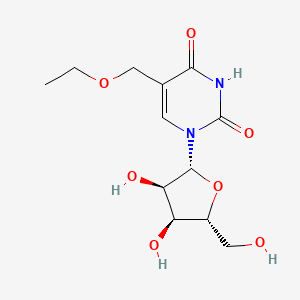
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)
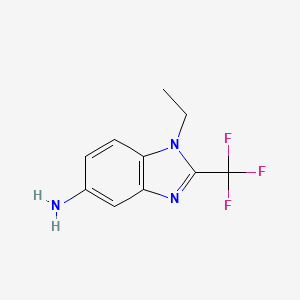
![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)
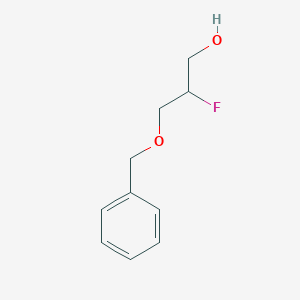

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)
